N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide
Description
This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-methoxybenzylidene group at the C5 position and a thioxo (C=S) group at C2. The structure also includes a tetrahydrothiophene-1,1-dioxide moiety linked via an N-methylbutanamide chain. The Z-configuration of the benzylidene double bond (5Z) is critical for maintaining its bioactive conformation. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-methoxybenzylidene substituent may enhance electronic interactions with biological targets, while the tetrahydrothiophene dioxide moiety could improve solubility and metabolic stability .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S3/c1-21(15-9-11-30(25,26)13-15)18(23)4-3-10-22-19(24)17(29-20(22)28)12-14-5-7-16(27-2)8-6-14/h5-8,12,15H,3-4,9-11,13H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKTODXZHFIEE-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide is a complex organic compound characterized by its unique structural features, which include a tetrahydrothiophene moiety and a thiazolidinone framework. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 410.5 g/mol. The structure consists of several functional groups that contribute to its biological activity:
| Component | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| Key Functional Groups | Amide, Dioxo, Thiazolidinone |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazolidinone rings have demonstrated significant antibacterial and antifungal properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class often exhibit MIC values in the range of 10.7 to 21.4 μmol/mL against bacterial strains.
- Mechanism of Action : The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of cell membrane integrity.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : Some studies report that these compounds can cause G1 or G2/M phase arrest in cancer cell lines.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazolidinone derivatives, including those structurally related to the target compound. The findings revealed:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The best-performing derivative showed an MIC of 15 μmol/mL against S. aureus and demonstrated significant antifungal activity with an MIC of 20 μmol/mL against C. albicans.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated:
- Growth Inhibition : The compound led to a reduction in cell viability by over 50% at concentrations above 25 μM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with structural variations in the benzylidene substituent, linker groups, and terminal amides have been extensively studied. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Halogenated derivatives (e.g., Cl in ) exhibit higher anticancer activity, suggesting that electron-withdrawing groups may optimize cytotoxicity.
Linker and Terminal Group Modifications :
- The N-methylbutanamide chain in the target compound provides greater conformational flexibility than shorter linkers (e.g., acetamide in ), which may influence pharmacokinetics.
- Terminal tetrahydrothiophene dioxide contributes to solubility, unlike phenyl or methylphenyl groups in analogs .
Spectral Data: IR spectra: All compounds show C=O (1663–1685 cm⁻¹) and C=S (1245–1255 cm⁻¹) stretches, confirming core thiazolidinone-thioxo structure . NMR: Benzylidene protons resonate at δ 7.6–8.1 ppm, while methyl groups in substituents (e.g., 4-OCH₃) appear at δ 3.8–3.9 ppm .
Biological Activity :
Q & A
Q. How can reaction yields be improved for large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
